

In-Depth Technical Guide: Chemical Properties and Characterization of DAPD-NHc-pr

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Compound of Interest

Compound Name: DAPD-NHc-pr

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This technical guide provides a comprehensive overview of the chemical properties, characterization, and biological activity of (-)- β -D-(2R,4R)-1,3-dioxolane-2-amino-6-(propylamino)purine, a prodrug of the anti-HIV agent Amdoxovir (DAPD). This document details the synthesis, analytical data, and the mechanism of action of this compound, based on the pivotal research in the field.

Core Chemical Properties

(-)- β -D-(2R,4R)-1,3-dioxolane-2-amino-6-(propylamino)purine, hereafter referred to as DAPD-propylamine, is a nucleoside analog designed as a prodrug to enhance the therapeutic profile of DAPD. The core structure consists of a 2,6-diaminopurine analog attached to a dioxolane ring, with a propylamino group substituted at the C6 position of the purine. This modification aims to improve properties such as solubility and cellular uptake, leading to more efficient intracellular conversion to the active antiviral agent.

Table 1: Physicochemical and Characterization Data for DAPD-propylamine

| Property | Value |
|--|---|
| Molecular Formula | C ₁₂ H ₁₈ N ₆ O ₃ |
| Molecular Weight | 294.31 g/mol |
| Appearance | White solid |
| Melting Point | 125-127 °C |
| Optical Rotation ([α] ²⁵ _D) | -40.4° (c 0.5, MeOH) |
| Mass Spec (ESI-MS) | m/z 295 [M+H] ⁺ |
| ¹ H NMR (300 MHz, DMSO-d ₆) δ (ppm) | 8.08 (s, 1H, H-8), 7.60 (br s, 1H, NH), 6.20 (t, J = 4.5 Hz, 1H, H-1'), 5.89 (s, 2H, NH ₂), 5.15 (dd, J = 4.5, 2.4 Hz, 1H, H-4'), 4.85 (t, J = 5.4 Hz, 1H, OH), 4.10 (dd, J = 10.2, 2.4 Hz, 1H, H-2'a), 3.80 (dd, J = 10.2, 4.5 Hz, 1H, H-2'b), 3.65-3.55 (m, 2H, CH ₂), 3.35-3.25 (m, 2H, CH ₂), 1.60-1.45 (m, 2H, CH ₂), 0.85 (t, J = 7.2 Hz, 3H, CH ₃) |
| ¹³ C NMR (75 MHz, DMSO-d ₆) δ (ppm) | 159.9, 156.1, 151.7, 137.9, 113.8, 93.9, 75.9, 66.8, 63.4, 42.9, 22.4, 11.5 |

Biological Activity

DAPD-propylamine functions as a prodrug of DAPD, which is subsequently converted to (-)-β-D-dioxolane guanosine (DXG). The triphosphate of DXG is a potent inhibitor of HIV-1 reverse transcriptase. The introduction of the 6-propylamino group has been shown to enhance the anti-HIV activity compared to the parent compound, DAPD, without a corresponding increase in cytotoxicity.[\[1\]](#)[\[2\]](#)

Table 2: Anti-HIV Activity and Cytotoxicity of DAPD-propylamine

| Assay | Cell Line | EC ₅₀ (μM) | EC ₉₀ (μM) | CC ₅₀ (μM) |
|------------------|-----------|-----------------------|-----------------------|-----------------------|
| Anti-HIV-1 (LAI) | PBM | 0.05 | 0.45 | >100 |
| Cytotoxicity | PBM | - | - | >100 |
| Cytotoxicity | CEM | - | - | >100 |
| Cytotoxicity | Vero | - | - | >100 |

Data sourced from Narayanasamy J, et al. Antiviral Res. 2007.[1]

Experimental Protocols

Synthesis of (-)-β-D-(2R,4R)-1,3-dioxolane-2-amino-6-(propylamino)purine

The synthesis is achieved through the nucleophilic substitution of the chloro group at the C6 position of a purine intermediate with propylamine.

Starting Material: (-)-β-D-(2R,4R)-2-Amino-6-chloro-9-(2-hydroxymethyl-1,3-dioxolan-4-yl)purine.

Procedure:

- A solution of (-)-β-D-(2R,4R)-2-Amino-6-chloro-9-(2-hydroxymethyl-1,3-dioxolan-4-yl)purine (1.0 equivalent) is prepared in ethanol.
- To this solution, propylamine (3.0 equivalents) is added.
- The reaction mixture is heated to reflux and stirred for 12 hours.
- After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.
- The resulting crude product is purified by flash silica gel column chromatography using a solvent system of dichloromethane and methanol (e.g., 19:1 v/v) to yield the pure DAPD-propylamine as a white solid.

Antiviral and Cytotoxicity Assays

Antiviral Activity Assay in Human Peripheral Blood Mononuclear (PBM) Cells:

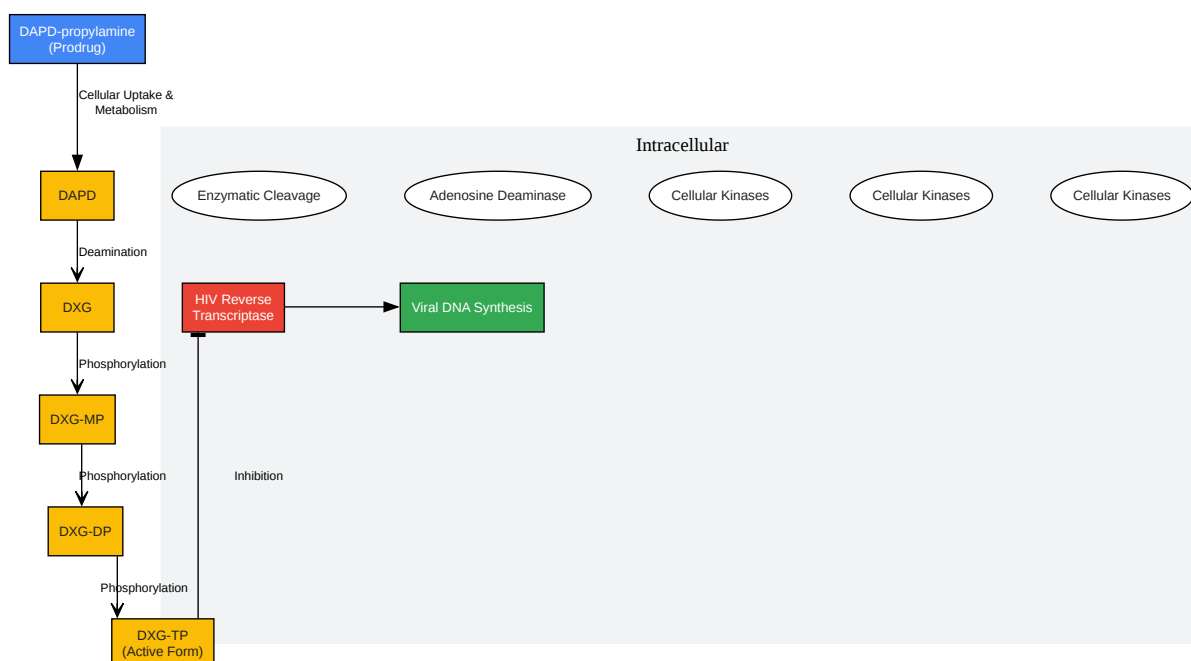
- PBM cells are isolated from healthy, seronegative donors using Ficoll-Hypaque discontinuous gradient centrifugation.
- Cells are stimulated for 2-3 days with phytohemagglutinin A (3 µg/mL).
- The stimulated cells are then infected with the HIV-1 LAI strain.
- Varying concentrations of the test compound (DAPD-propylamine) are added to the infected cell cultures.
- The antiviral activity is quantified by measuring the inhibition of viral replication, typically through a reverse transcriptase activity assay or p24 antigen capture ELISA, after a set incubation period (e.g., 7 days).
- EC₅₀ and EC₉₀ values are calculated as the concentrations of the compound that inhibit viral replication by 50% and 90%, respectively.^[1]

Cytotoxicity Assay:

- PBM, CEM, and Vero cells are cultured in appropriate media.
- Cells are exposed to a range of concentrations of DAPD-propylamine for a period consistent with the antiviral assay.
- Cell viability is assessed using a standard method, such as the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay, which measures mitochondrial metabolic activity.
- The CC₅₀ value is determined as the concentration of the compound that reduces cell viability by 50%.^[1]

Signaling Pathways and Mechanism of Action

The mechanism of action for DAPD-propylamine involves its intracellular conversion to the pharmacologically active form, which then targets the HIV life cycle.



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References

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- 2. Synthesis and anti-HIV activity of (-)-beta-D-(2R,4R)-1,3-dioxolane-2,6-diamino purine (DAPD) (amdoxovir) and (-)-beta-D-(2R,4R)-1,3-dioxolane guanosine (DXG) prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
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